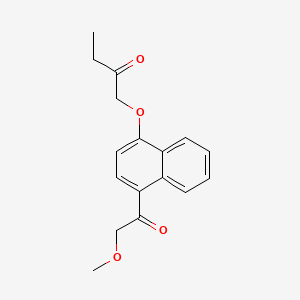
1'-Acetonaphthone, 2-methoxy-4'-(2-oxobutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- is a chemical compound known for its unique structure and properties It is a derivative of acetonaphthone, featuring additional methoxy and oxobutoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- typically involves the reaction of 2’-hydroxy-1’-acetonaphthone with potassium carbonate and methyl iodide in acetone. The mixture is heated at 50°C for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reaction conditions as the laboratory synthesis, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and oxobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify biological molecules, potentially leading to therapeutic effects. Specific molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
2-Methoxyacetophenone: Similar in structure but lacks the naphthalene ring.
1-Acetylnaphthalene: Similar core structure but lacks the methoxy and oxobutoxy groups.
Uniqueness: The presence of both methoxy and oxobutoxy groups differentiates it from other similar compounds and enhances its reactivity and versatility in various chemical reactions .
Propriétés
Numéro CAS |
73622-75-0 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1-[4-(2-methoxyacetyl)naphthalen-1-yl]oxybutan-2-one |
InChI |
InChI=1S/C17H18O4/c1-3-12(18)10-21-17-9-8-14(16(19)11-20-2)13-6-4-5-7-15(13)17/h4-9H,3,10-11H2,1-2H3 |
Clé InChI |
MJJQPGOSAXWINC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


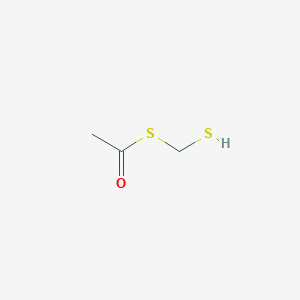

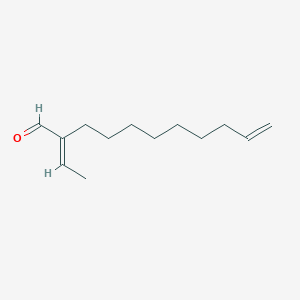
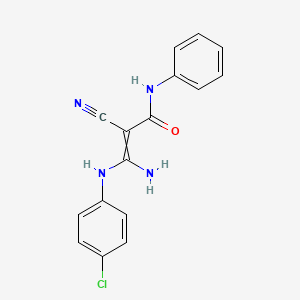
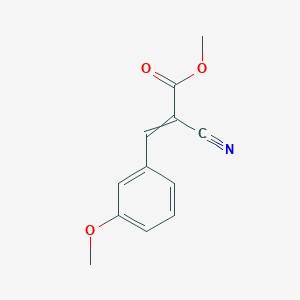
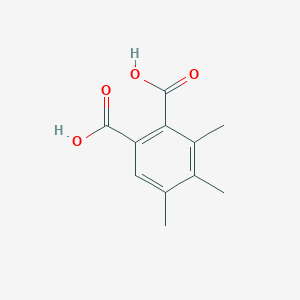
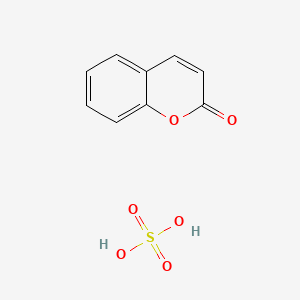
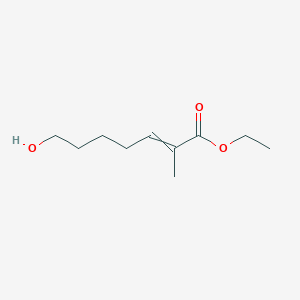

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
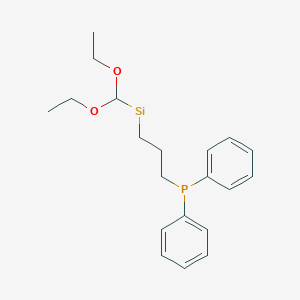
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)

